1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a piperidine ring, a benzhydryloxy group, and an ethyl ester functional group. It is a versatile compound with significant applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves several steps. One common synthetic route includes the reaction of benzhydrol with 2-chloroethyl piperidine under basic conditions to form the intermediate 1-[2-(benzhydryloxy)ethyl]piperidine. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group may play a crucial role in binding to these targets, while the piperidine ring and ethyl ester group contribute to the overall molecular stability and reactivity. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds contain a diphenylmethane structure, but differ in their functional groups and pharmacological properties.
Piperidine derivatives: Other piperidine-based compounds, such as piperidine-4-carboxylic acid derivatives, share structural similarities but have different chemical and biological activities.
Eigenschaften
CAS-Nummer |
115313-90-1 |
---|---|
Molekularformel |
C24H31NO3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
ethyl 2-[1-(2-benzhydryloxyethyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H31NO3/c1-2-27-23(26)19-20-13-15-25(16-14-20)17-18-28-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,24H,2,13-19H2,1H3 |
InChI-Schlüssel |
LRPAEWGHKZNZQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1-(benzhydryloxyethyl)piperidino-4-ethylacetate BM 113 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.